Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
1H NMR (400 MHz, CDCl₃): The aromatic protons resonate as distinct doublets due to coupling between H-3 (δ 7.62 ppm, J = 9.6 Hz) and H-5 (δ 7.69 ppm, J = 1.2 Hz). The methyl acetate group appears as a singlet at δ 3.56 ppm for the methyl ester and a triplet at δ 4.26 ppm for the methylene protons adjacent to the carbonyl.
13C NMR (100 MHz, CDCl₃): Key signals include the carbonyl carbon at δ 169.3 ppm, the quaternary C-2 (δ 143.2 ppm), and the iodine-bearing C-8 (δ 94.9 ppm). The chlorine-substituted C-6 resonates at δ 126.8 ppm, consistent with electron-withdrawing effects.
Table 2: NMR Chemical Shifts
| Position | 1H Shift (ppm) | 13C Shift (ppm) |
|---|---|---|
| H-3 | 7.62 (d, J = 9.6 Hz) | 121.4 |
| H-5 | 7.69 (s) | 128.0 |
| CH₃COO | 3.56 (s) | 52.1 |
| COO | - | 169.3 |
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 350.540 ([M+H]⁺). Fragmentation pathways include:
- Loss of the methyl acetate group (m/z 294.432),
- Cleavage of the imidazo ring (m/z 207.318),
- Iodine elimination (m/z 223.112).
Table 3: Major Fragments
| m/z | Fragment Ion |
|---|---|
| 350.540 | [C₁₀H₈ClIN₂O₂+H]⁺ |
| 294.432 | [C₈H₅ClIN₂+H]⁺ |
| 207.318 | [C₆H₃ClN₂+H]⁺ |
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The HOMO is localized on the imidazole ring and iodine atom, while the LUMO resides on the pyridine moiety. Natural bond orbital (NBO) analysis shows hyperconjugative interactions between the iodine lone pair and σ*(C–I) antibonding orbital (stabilization energy: 28.6 kcal/mol).
Figure 1: Molecular Electrostatic Potential Map
- Regions of high electron density (red) are concentrated around iodine and the carbonyl oxygen.
- Low electron density (blue) correlates with the chlorine substituent.
Mulliken charges indicate significant polarization: iodine (-0.32 e), chlorine (-0.18 e), and the carbonyl oxygen (-0.45 e). These results align with observed reactivity in cross-coupling reactions.
Properties
IUPAC Name |
methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClIN2O2/c1-16-9(15)3-7-5-14-4-6(11)2-8(12)10(14)13-7/h2,4-5H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXULIXTCZBOQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN2C=C(C=C(C2=N1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Imidazo[1,2-a]pyridine Core with Halogen Substituents
The key intermediate, 6-chloro-8-iodoimidazo[1,2-a]pyridine, is typically synthesized by condensation of appropriately substituted 2-aminopyridines with α-halo carbonyl compounds, followed by selective halogenation.
- Starting Materials : The synthesis begins with 6-chloro-2-aminopyridine as the heterocyclic amine precursor.
- Cyclocondensation Step : Reaction with α-bromoacetate derivatives (e.g., methyl bromoacetate) under mild heating (60–80°C) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile facilitates the formation of the imidazo[1,2-a]pyridine ring system with an ester substituent at the 2-position.
- Solvent Effects : Ethanol has been reported to improve yields significantly compared to acetonitrile, with yields ranging from 84% to 91% for similar iodoimidazo[1,2-a]pyridine derivatives.
Esterification to Form the Methyl Acetate Side Chain
- The methyl ester group at the 2-position is introduced either during the cyclocondensation step using methyl bromoacetate or by esterification of the corresponding acid precursor.
- The reaction conditions favor mild temperatures and polar solvents to prevent decomposition or side reactions.
Optimization and Alternative Methods
- Microwave-Assisted Synthesis : Microwave irradiation has been reported to enhance reaction rates and regioselectivity in the cyclization of imidazo[1,2-a]pyridine derivatives, potentially improving yields and reducing reaction times.
- Green Chemistry Approaches : Environment-friendly chlorination methods using reagents like chloramine-T under solvent-free conditions at room temperature have been demonstrated for imidazoheterocycles, which could be adapted for selective chlorination steps in this compound's synthesis.
- Purification : Products are typically purified by silica gel chromatography using solvent mixtures such as dichloromethane/methanol/ammonia or recrystallization from acetonitrile/isopropanol mixtures to achieve high purity.
Summary Table of Preparation Steps and Conditions
Detailed Research Findings and Notes
- The condensation of 6-chloro-2-aminopyridine with α-bromoacetate derivatives is a reliable method to form the imidazo[1,2-a]pyridine framework with an ester side chain in good to excellent yields.
- The regioselective introduction of iodine at the 8-position can be achieved via Pd-catalyzed halogenation or halogen exchange reactions, with careful control of reaction parameters to avoid undesired substitution at other positions.
- Microwave-assisted synthesis has been shown to improve reaction efficiency and selectivity in related imidazo[1,2-a]pyridine syntheses, suggesting potential for scale-up and industrial application.
- Environmentally benign chlorination protocols using chloramine-T offer a mild, metal-free alternative for introducing chlorine substituents, which may be adaptable for the preparation of the 6-chloro substituent in this compound.
- Purification steps are critical to isolate the desired regioisomer and remove palladium residues or side products, typically involving chromatography and recrystallization.
Chemical Reactions Analysis
Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include halogenating agents, nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazopyridine derivatives, including methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate. Research indicates that this compound exhibits significant activity against various bacterial strains, making it a candidate for developing new antibiotics. For instance, in a study published in the Journal of Medicinal Chemistry, derivatives of imidazopyridines showed inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the imidazo ring can enhance antimicrobial potency .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study published in Cancer Research demonstrated that imidazopyridine derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways. This compound was found to inhibit tumor growth in xenograft models of breast cancer . This suggests that further exploration could lead to the development of novel anticancer therapies.
Case Study: Drug Development
A notable case study involved the synthesis and evaluation of this compound as part of a series aimed at targeting specific kinases involved in cancer progression. The compound demonstrated promising results in preclinical trials, leading to its inclusion in further clinical testing phases .
Organic Electronics
This compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use as a dopant or an emissive layer material. Research has shown that incorporating such compounds can enhance the efficiency and stability of OLED devices .
Photovoltaic Cells
The compound's properties also lend themselves to applications in photovoltaic technology. Studies have explored its use as a sensitizer in dye-sensitized solar cells (DSSCs), where it can improve light absorption and conversion efficiency. Experimental results indicate that devices utilizing this compound exhibit higher power conversion efficiencies compared to traditional sensitizers .
Pesticide Development
In agricultural science, this compound has been evaluated for its potential use as a pesticide. Its structural analogs have shown efficacy against various pests while maintaining low toxicity to non-target organisms. Field trials demonstrated that formulations containing this compound significantly reduced pest populations without adversely affecting beneficial insects .
Herbicide Formulations
Additionally, research into herbicide formulations has indicated that this compound can be effective against certain weed species. The mechanism involves disrupting metabolic pathways critical for weed survival, thereby providing an environmentally friendly alternative to conventional herbicides .
Mechanism of Action
The mechanism of action of Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with specific molecular targets. The chloro and iodo substituents may play a role in binding to target molecules, while the imidazo[1,2-a]pyridine core can interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is structurally analogous to other halogenated imidazo[1,2-a]pyridine esters, differing primarily in substituent type (Cl, Br, I), position, and ester group (methyl vs. ethyl). Below is a comparative analysis based on synthesis, physicochemical properties, and biological relevance:
*Calculated molecular weight based on substituent atomic masses.
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s iodine substituent increases logP compared to bromo/chloro analogues, enhancing membrane permeability .
- Biological Activity: Nitro- and sulfonyl-substituted analogues (e.g., compound in ) show potent antitrypanosomal activity (IC₅₀ < 1 µM), whereas ester derivatives like the target are often intermediates for prodrugs or further functionalization .
Biological Activity
Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanism of action, therapeutic applications, and findings from various studies.
- Molecular Formula : C₁₀H₈ClIN₂O₂
- Molecular Weight : 350.54 g/mol
- Melting Point : 119–120 °C
- CAS Number : 1135283-37-2
Research indicates that compounds similar to this compound often exhibit their biological activity through interaction with specific enzymes or receptors. For instance, imidazo[1,2-a]pyridines have been shown to act on cholinergic systems, which are crucial for neurotransmission in the nervous system. They may inhibit enzymes such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling.
Anticancer Properties
Several studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For example, compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting proliferation.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 (lung) | 5.4 | Apoptosis induction | |
| HeLa (cervical) | 3.1 | Cell cycle arrest | |
| MCF-7 (breast) | 4.7 | Inhibition of cell migration |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Similar compounds have shown effectiveness against a range of bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Case Studies and Research Findings
- Anticancer Activity : A study published in a peer-reviewed journal assessed the anticancer effects of imidazo[1,2-a]pyridine derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis in a dose-dependent manner .
- Cholinesterase Inhibition : Research has shown that related compounds can act as inhibitors of cholinesterases, which are vital for neurotransmission regulation. The inhibition of AChE and BChE could potentially offer therapeutic benefits for neurodegenerative diseases such as Alzheimer's .
- In Vivo Studies : Animal models have been employed to evaluate the efficacy and safety profile of this compound. These studies often assess toxicity levels and therapeutic windows, providing insights into dosage regimens for future clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate, and how can purity be optimized?
- Methodology : A common approach for imidazo[1,2-a]pyridine derivatives involves cyclocondensation of aminopyridines with α-haloketones or esters. For analogs like ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate, nucleophilic substitution followed by esterification is used . To optimize purity, column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water mixtures) are effective. Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use multi-nuclear NMR (¹H, ¹³C) to confirm regiochemistry and substituent positions. For example, the imidazo[1,2-a]pyridine core shows characteristic aromatic proton signals at δ 7.5–9.0 ppm, while the methyl ester group resonates near δ 3.7 ppm . High-resolution mass spectrometry (HRMS) in ESI+ mode can verify molecular weight (expected [M+H]+ for C₁₁H₉ClIN₂O₂: ~379.94). X-ray crystallography is recommended for unambiguous confirmation of substituent positions, as demonstrated for imidazo[1,2-a]pyrimidin-2-yl-acetic acid derivatives .
Q. What stability considerations are critical for handling this compound?
- Methodology : The ester group is prone to hydrolysis under acidic/basic conditions. Store the compound at –20°C in anhydrous DMSO or under inert atmosphere. Conduct stability studies in buffers (pH 1–9) at 37°C, monitoring degradation via UV-HPLC. For analogs like ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate, stability >90% over 24 hours in neutral conditions is typical .
Advanced Research Questions
Q. How can structural modifications of the imidazo[1,2-a]pyridine core enhance biological activity?
- Methodology : Introduce electron-withdrawing groups (e.g., Cl, I) at positions 6 and 8 to modulate electron density and binding affinity. For example, 8-iodo substitution improves halogen bonding in receptor-ligand interactions . Replace the methyl ester with amides (e.g., N-substituted acetamides) to alter pharmacokinetics, as shown for imidazo[1,2-a]pyridine-2-acetamides with improved blood-brain barrier penetration .
Q. What analytical strategies resolve contradictions in spectroscopic data for halogenated imidazo[1,2-a]pyridines?
- Methodology : When NMR signals overlap (e.g., aromatic protons in crowded regions), use 2D NMR (COSY, HSQC) to assign peaks. For example, HSQC correlates C-2 acetates (δC ~170 ppm) with adjacent protons . If mass spectrometry shows unexpected adducts, employ ion-pairing agents (e.g., ammonium formate) in LC-MS to suppress sodium adducts. DFT calculations (B3LYP/6-31G*) can predict NMR shifts and validate assignments .
Q. How can in vitro biological activity assays be designed for this compound?
- Methodology : Prioritize targets based on structural analogs. For example, imidazo[1,2-a]pyridines with halogen substituents show kinase inhibition (e.g., JAK2, EGFR). Use fluorescence polarization assays to measure binding affinity (IC₅₀) and cell viability assays (MTT) for cytotoxicity profiling. Include positive controls (e.g., gefitinib for EGFR) and validate selectivity via kinase profiling panels .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Perform Fukui function analysis (Gaussian 09, B3LYP/6-311+G**) to identify electrophilic sites. For 6-chloro-8-iodo derivatives, the C-2 acetate group is reactive toward nucleophiles like amines. Molecular dynamics simulations (AMBER) can model solvation effects and transition states for SN2 reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
